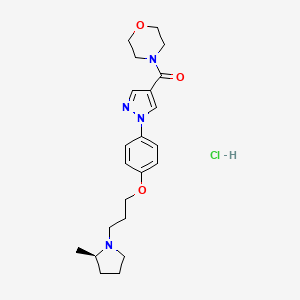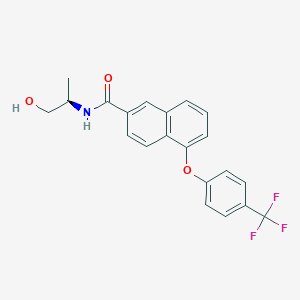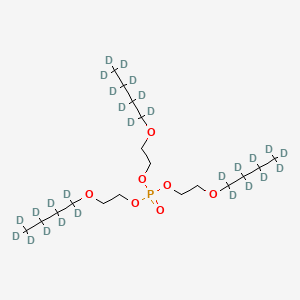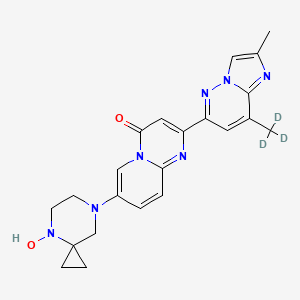
Tyk2-IN-17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyk2-IN-17 is a selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in cytokine signaling pathways, which are involved in various immune responses and inflammatory processes. This compound has garnered significant attention due to its potential therapeutic applications in treating autoimmune and inflammatory diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tyk2-IN-17 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves scaling up the reaction volumes, optimizing reaction times, and ensuring consistent product quality through rigorous quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Tyk2-IN-17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of alcohols can yield aldehydes or ketones, while reduction of nitro groups can produce amines.
科学研究应用
Tyk2-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of TYK2 in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology studies to investigate the signaling pathways mediated by TYK2 and its impact on cellular functions.
Medicine: Explored as a potential therapeutic agent for treating autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and lupus.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting TYK2-mediated pathways.
作用机制
Tyk2-IN-17 exerts its effects by selectively inhibiting the activity of TYK2. TYK2 is involved in the signaling pathways of various cytokines, including interleukin-23 (IL-23) and interleukin-12 (IL-12). By inhibiting TYK2, this compound disrupts the downstream signaling of these cytokines, leading to a reduction in the production of pro-inflammatory cytokines such as interleukin-17 (IL-17). This inhibition helps to modulate the immune response and reduce inflammation.
相似化合物的比较
Similar Compounds
Deucravacitinib: An oral selective TYK2 inhibitor used for treating moderate-to-severe plaque psoriasis.
GLPG3667: A selective ATP-competitive TYK2 inhibitor in development for treating autoimmune diseases.
Uniqueness
Tyk2-IN-17 is unique due to its high selectivity for TYK2 over other JAK family members, which reduces the risk of off-target effects and associated adverse reactions. This selectivity makes it a promising candidate for therapeutic applications in autoimmune and inflammatory diseases.
属性
分子式 |
C20H20F2N8O |
|---|---|
分子量 |
426.4 g/mol |
IUPAC 名称 |
N-[3-(3-cyano-3-methylpyrrolidin-1-yl)-1-[2-(1,1-difluoroethyl)pyrimidin-4-yl]pyrazolo[4,3-c]pyridin-6-yl]acetamide |
InChI |
InChI=1S/C20H20F2N8O/c1-12(31)26-15-8-14-13(9-25-15)17(29-7-5-19(2,10-23)11-29)28-30(14)16-4-6-24-18(27-16)20(3,21)22/h4,6,8-9H,5,7,11H2,1-3H3,(H,25,26,31) |
InChI 键 |
VSMLZBDFTMKZBE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC=C2C(=C1)N(N=C2N3CCC(C3)(C)C#N)C4=NC(=NC=C4)C(C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)


![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B12375655.png)
![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)

![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)

![N-[(2S)-1-[[(1S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12375674.png)


![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375688.png)

